

(2R,4R)-4-Hydroxy-2-Piperidinecarboxylic Acid: Technical Guide

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Compound of Interest

Compound Name: (2R,4R)-4-hydroxypiperidine-2-carboxylic acid

CAS No.: 1622-20-4

Cat. No.: B182098

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Chemical Identity & Stereochemical Nomenclature

The molecule (2R,4R)-4-hydroxy-2-piperidinecarboxylic acid is a specific stereoisomer of 4-hydroxypiperidinecarboxylic acid. Due to the presence of two chiral centers (C2 and C4) on the piperidine ring, four stereoisomers exist. Accurate nomenclature is critical for experimental reproducibility, as "cis" and "trans" designations depend on the reference frame (relative vs. absolute configuration).

Synonym Mapping & Configuration

In the context of amino acid nomenclature (referencing Proline):

- (2S)-Piperidinecarboxylic acid corresponds to the L-series.
- (2R)-Piperidinecarboxylic acid corresponds to the D-series.

For the (2R,4R) isomer:

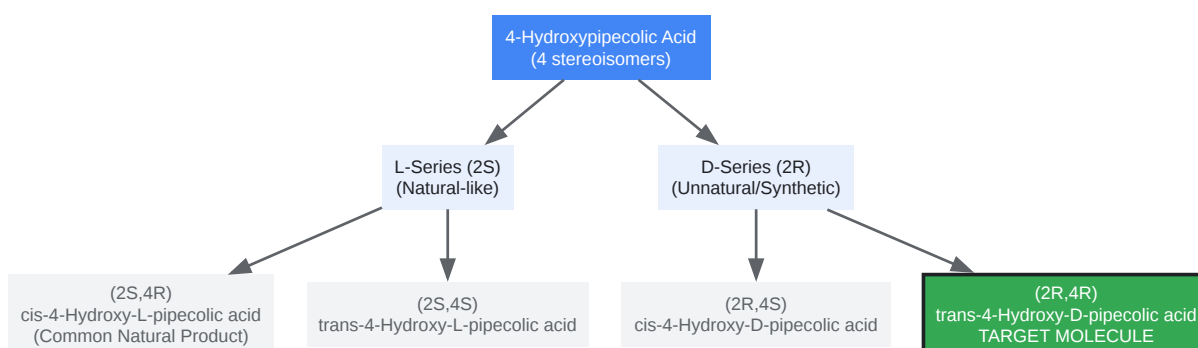
- Absolute Configuration: (2R, 4R)
- Relative Configuration:trans
 - The carboxyl group at C2 and the hydroxyl group at C4 are on opposite sides of the piperidine ring plane (assuming the standard chair conformation where the bulky carboxylate prefers the equatorial position, the (4R)-hydroxyl would be axial, or vice-versa depending on substitution patterns, but the relationship is trans).
- Common Name:trans-4-Hydroxy-D-pipecolic acid.

Table 1: Stereochemical Designations of 4-Hydroxypipecolic Acid Isomers

IUPAC Name	Common Name	Configuration	Series	CAS Number (Generic/Specific)
(2R,4R)-4-hydroxy-2-piperidinecarboxylic acid	trans-4-Hydroxy-D-pipecolic acid	Trans	D	14228-16-1 (racemate); Specific isomer often custom synthesized
(2S,4S)-4-hydroxy-2-piperidinecarboxylic acid	trans-4-Hydroxy-L-pipecolic acid	Trans	L	14228-16-1 (racemate)
(2S,4R)-4-hydroxy-2-piperidinecarboxylic acid	cis-4-Hydroxy-L-pipecolic acid	Cis	L	3099-54-5
(2R,4S)-4-hydroxy-2-piperidinecarboxylic acid	cis-4-Hydroxy-D-pipecolic acid	Cis	D	321744-26-7 (as Boc-Me ester)

Structural Visualization

The following diagram illustrates the stereochemical relationships and the specific target molecule.



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Figure 1: Stereochemical family tree of 4-hydroxypipelic acid, highlighting the (2R,4R) target.

Synthesis & Production Protocols

Access to the specific (2R,4R) isomer is challenging via extraction from natural sources, as the L-cis isomer ((2S,4R)) is the predominant natural form (e.g., in *Acacia* species). Therefore, asymmetric chemical synthesis is the preferred route for high-purity production.

Core Synthetic Strategy: Ring-Closing Metathesis (RCM)

The most robust and scalable method for synthesizing (2R,4R)-4-hydroxypipelic acid involves the Ring-Closing Metathesis (RCM) of chiral vinylglycinol derivatives, followed by stereoselective hydroxylation. This approach allows for the retention of chirality from the starting material.

Experimental Protocol

Objective: Synthesis of (2R,4R)-4-hydroxypipelic acid from D-Vinylglycinol.

Reagents:

- Starting Material: N-Boc-D-Vinylglycinol (derived from D-Methionine or D-Glutamic acid).
- Catalyst: Grubbs' 2nd Generation Catalyst.
- Hydroxylation Reagents: Iodine (), Silver Acetate (), Acetic Acid () (Woodward/Prevost conditions).

Step-by-Step Methodology:

- N-Allylation (Pre-RCM Setup):
 - React N-Boc-D-vinylglycinol with allyl bromide and sodium hydride () in DMF at 0°C to install the N-allyl group.
 - Result: N-Boc-N-allyl-D-vinylglycinol.
- Ring-Closing Metathesis (RCM):
 - Dissolve the diene (0.05 M) in anhydrous dichloromethane (DCM).
 - Add Grubbs' II catalyst (5 mol%). Reflux for 12–24 hours under inert atmosphere ().
 - Mechanism:^[1] The catalyst promotes the formation of the dehydropipecolic acid ring (1,2,3,6-tetrahydropyridine core).
 - Result: (R)-N-Boc-1,2,3,6-tetrahydropyridine-2-carboxylic acid ester.
- Stereoselective Hydroxylation (The Critical Step):
 - Woodward Reaction (Cis-hydroxylation) vs. Prevost Reaction (Trans-hydroxylation).

- To obtain the (2R,4R)-trans isomer from the intermediate, use a modified Prevost reaction or Epoxidation/Ring Opening:
 - Route A (Epoxidation): Treat the alkene with -CPBA to form the epoxide. Due to the steric bulk of the N-Boc and C2-carboxyl groups, epoxidation typically occurs anti to the C2 substituent.
 - Route B (Ring Opening): Open the epoxide with hydroxide (or acetate followed by hydrolysis). Nucleophilic attack on the epoxide in a chair-like transition state typically yields the trans-diaxial product, which relaxes to the diequatorial or equilibrium conformer.
- Note: Direct hydroboration-oxidation can also be tuned, but often yields mixtures. The epoxidation route is more reliable for trans selectivity.
- Deprotection:
 - Remove the N-Boc group using TFA/DCM (1:1).
 - Hydrolyze any ester protecting groups using LiOH in THF/Water.
 - Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Synthetic Workflow Diagram



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Figure 2: Synthetic pathway via Ring-Closing Metathesis (RCM) for high-purity isomer production.

Pharmacological & Synthetic Utility[2][3][4][5][6][7] [8]

The (2R,4R) isomer is not merely a passive structural analog; it serves as a high-value chiral scaffold for the synthesis of complex pharmaceutical agents, particularly NMDA receptor antagonists and beta-lactamase inhibitors.

NMDA Receptor Antagonists (The Inversion Strategy)

Potent NMDA antagonists, such as CGS 19755 (Selfotel) and its derivatives, often possess a cis-4-phosphonomethyl or cis-4-substituted configuration relative to the C2-carboxylate.

- The Role of (2R,4R): The trans-(2R,4R) isomer is the essential precursor for accessing cis-(2R,4S) derivatives via

inversion.

- Mechanism:

- The (4R)-hydroxyl group of the trans isomer is activated (e.g., Mesylation or Tosylation).
- A nucleophile (e.g., Phosphite, Azide, or Tetrazole anion) attacks C4.
- Inversion of Configuration: The

displacement inverts the (4R) center to (4S), yielding the biologically active cis-(2R,4S) product.

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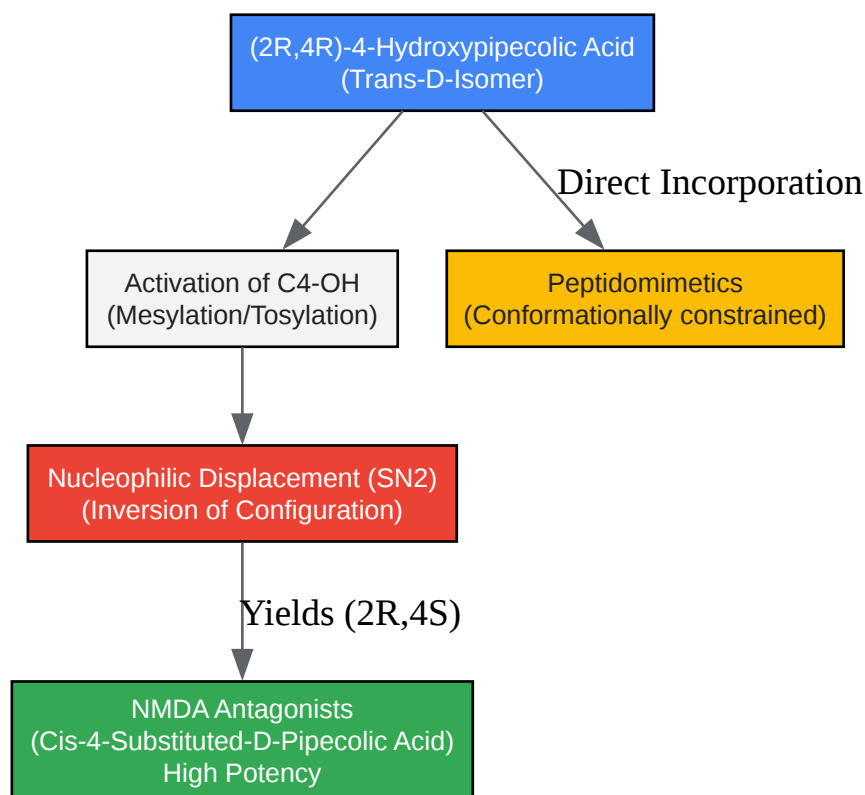
Critical Insight: Direct synthesis of the cis isomer is often less efficient than synthesizing the trans isomer and inverting it, as the trans isomer is thermodynamically accessible via the epoxidation/opening route described above.

Beta-Lactamase Inhibitors

Analogues of 4-hydroxypipercolic acid are structural homologs to the diazabicyclooctane core found in Avibactam and Relebactam. The (2R,4R) scaffold provides a rigid template for

positioning hydrogen-bond donors/acceptors to interact with the active site serine or lysine residues of beta-lactamase enzymes (Classes A, C, and D).

Logic of Application Diagram



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Figure 3: Strategic application of the (2R,4R) isomer as a precursor for stereochemically inverted active drugs.

Analytical Characterization

Verifying the identity of the (2R,4R) isomer requires distinguishing it from its three stereoisomers. Nuclear Magnetic Resonance (NMR) is the gold standard.

Proton NMR (¹H-NMR) Signatures

The coupling constants (

) between protons on the piperidine ring are diagnostic of the relative stereochemistry (cis vs. trans).

- H2 Proton (alpha-proton):
 - In the trans-(2R,4R) isomer, if the carboxylate is equatorial, H2 is axial.
 - H4 (geminal to OH) configuration determines the splitting pattern.
- Coupling Constants (values):
 - Trans (2R,4R): Typically displays large diaxial coupling (Hz) if H2 and H3_ax are diaxial, and specific couplings for H4 depending on its axial/equatorial preference.
 - Differentiation: The cis isomer often shows smaller values (axial-equatorial) for the H2-H3 relationship if the ring flips to accommodate the H-bond, whereas the trans isomer is more rigid.

Optical Rotation

- Specific Rotation
 - : The (2R,4R) isomer (D-series) will exhibit a rotation opposite in sign to the naturally occurring (2S,4R) L-cis isomer.
 - Note: Exact values depend on solvent (H2O vs. HCl) and concentration. Always compare against a certified standard or the enantiomer ((2S,4S)).

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